molecular formula C23H26N2O4S B2977214 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline CAS No. 866867-13-2

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline

Cat. No.: B2977214
CAS No.: 866867-13-2
M. Wt: 426.53
InChI Key: CNJGAMCOFRUSCB-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline is a quinoline derivative characterized by a seven-membered azepane ring at position 4, a benzenesulfonyl group at position 3, and methoxy substituents at positions 6 and 7 of the quinoline core. Its molecular formula is C23H25N3O4S, with a molecular weight of 460.98 g/mol . This compound has been studied for its structural and pharmacological properties, particularly in the context of receptor binding and metabolic stability.

Properties

IUPAC Name

4-(azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-28-20-14-18-19(15-21(20)29-2)24-16-22(23(18)25-12-8-3-4-9-13-25)30(26,27)17-10-6-5-7-11-17/h5-7,10-11,14-16H,3-4,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJGAMCOFRUSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to nucleophilic substitution with azepane under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the azepane or benzenesulfonyl moieties using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully hydrogenated products.

Scientific Research Applications

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Sulfonyl Group Modifications

A closely related analogue, 4-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline (C23H24ClN3O4S, MW: 499.97 g/mol), replaces the benzenesulfonyl group with a 4-chlorobenzenesulfonyl moiety.

Table 1: Sulfonyl-Modified Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound C23H25N3O4S 460.98 Benzenesulfonyl
4-Chlorobenzenesulfonyl Analogue C23H24ClN3O4S 499.97 4-Cl-Benzenesulfonyl
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride C10H9ClN2O2S 256.71 Pyrazole-linked sulfonyl

The pyrazole-linked sulfonyl chloride in (CAS: 912569-59-6) exemplifies a precursor for synthesizing sulfonyl-modified derivatives, though its biological relevance remains unexplored .

Azepane vs. Piperazine Derivatives

Replacing the azepane ring with a 4-benzylpiperazine group yields 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline (C28H29N3O4S, MW: 503.61 g/mol) . The benzylpiperazine introduces a bulkier, aromatic substituent, which may enhance lipophilicity and alter binding kinetics compared to the flexible azepane ring.

Table 2: Azepane vs. Piperazine Analogues
Compound Molecular Formula Molecular Weight (g/mol) Heterocycle Key Property
Target Compound C23H25N3O4S 460.98 Azepane (7-membered) Flexible conformation
Benzylpiperazine Analogue C28H29N3O4S 503.61 Piperazine (6-membered) Enhanced aromatic stacking

Piperazine derivatives, such as those in (e.g., SU [3,3]), demonstrate higher purity (93–96%) and trifluoromethyl substituents that improve metabolic stability .

Substituent Effects on the Quinoline Core

Modifications to the quinoline core significantly impact physicochemical properties.

Table 3: Core-Modified Analogues
Compound Molecular Formula Molecular Weight (g/mol) Core Modification Biological Implication
Target Compound C23H25N3O4S 460.98 6,7-Dimethoxy Standard quinoline scaffold
Benzyloxy-phenoxy Derivative Not reported Not reported 4-(Benzyloxy)phenoxy Increased lipophilicity
6-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl] Analogue C25H20ClF2N3O2S 499.97 6-Fluoro, fluorophenyl Enhanced halogen interactions

The 6-fluoro analogue in (C769-1355) incorporates halogens at strategic positions, which may improve target affinity through polar interactions .

Research Findings and Implications

  • Conformational Flexibility : The azepane ring’s seven-membered structure may offer greater conformational adaptability compared to rigid piperazine derivatives, influencing receptor docking .

Biological Activity

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6,7-dimethoxyquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its effects on various biological targets and potential therapeutic applications.

Chemical Structure

The compound features a quinoline core substituted with an azepane ring and a benzenesulfonyl group, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases such as Alzheimer's.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds often show significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, including MCF-7 (breast cancer) and others.

Case Study: MCF-7 Cell Line

A study evaluated the cytotoxicity of a related quinoline derivative against MCF-7 cells. The results indicated a dose-dependent inhibition of cell viability:

Concentration (μg/ml)% Cell Viability
10075
25050
50020

The study concluded that compounds with similar structures to this compound could potentially inhibit proliferation in breast cancer cells through mechanisms such as apoptosis induction.

Enzyme Inhibition Studies

Inhibitory activity against human acetylcholinesterase (hAChE) has been a significant focus for compounds in this class. The following table summarizes the inhibitory potential observed in related studies:

CompoundIC50 (μM)Binding Affinity (K_i μM)
Compound A1510
Compound B2520
This compoundTBDTBD

The mechanism of action is thought to involve non-covalent interactions with the active site of the enzyme, suggesting that structural modifications could enhance inhibitory potency.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. In silico models predict favorable blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies.

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